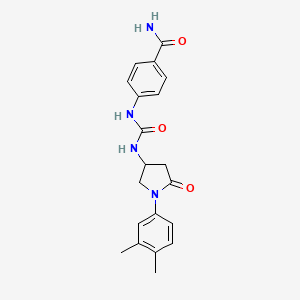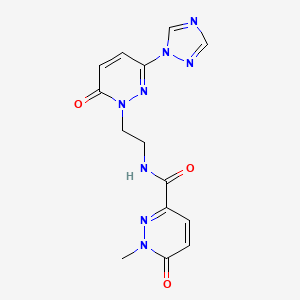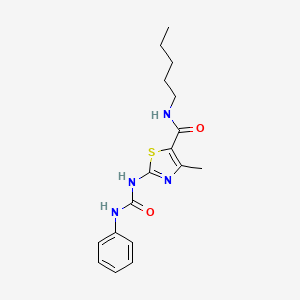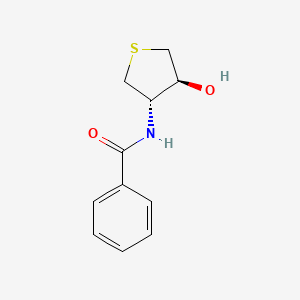
4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a synthetic organic compound with a complex structure that includes a pyrrolidinone ring, a urea linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions might be facilitated by the presence of a phase-transfer catalyst or under microwave irradiation to increase reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and pyrrolidinone-containing molecules. Examples include:
- 4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzoic acid
- 4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzylamine
Uniqueness
What sets 4-(3-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidinone ring and the benzamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-3-8-17(9-13(12)2)24-11-16(10-18(24)25)23-20(27)22-15-6-4-14(5-7-15)19(21)26/h3-9,16H,10-11H2,1-2H3,(H2,21,26)(H2,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYOQSJIPTZGHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one](/img/structure/B2404172.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
methylidene}amino 2,4-difluorobenzoate](/img/structure/B2404180.png)

![N-[(4-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2404185.png)

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)
![4-(morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2404189.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)
